molecular formula C16H22N4O3 B2588431 ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1445771-24-3

ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2588431
CAS No.: 1445771-24-3
M. Wt: 318.377
InChI Key: VZANDTICEUULAT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polyfunctional Substituted Derivatives

Research demonstrates the utility of similar compounds in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds are crucial in medicinal chemistry for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The study by Mohareb et al. (2004) outlines a method for preparing these derivatives, highlighting the compound's role in heterocyclic synthesis, which is fundamental in drug discovery and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Coordination Chemistry and Transition Metal Complexes

Another research avenue involves the compound's application in coordination chemistry to form complexes with transition metals. Seubert et al. (2011) explored how a pyrazole-derived compound can coordinate with transition metal ions, leading to the formation of mono- and multinuclear complexes. These complexes have potential applications in catalysis, materials science, and as models for biological systems (Seubert, Sun, Lan, Powell, & Thiel, 2011).

Antimicrobial Activity

Compounds with structural similarities have been evaluated for their antimicrobial activities. For instance, Mulwad, Pawar, and Chaskar (2008) synthesized tetrazole derivatives showing significant antibacterial activities. Such compounds can be foundational in developing new antibiotics to combat resistant bacterial strains (Mulwad, Pawar, & Chaskar, 2008).

Antioxidant Properties

The compound's structural framework is conducive to modification into derivatives with potent antioxidant properties. Zhang et al. (2009) isolated and identified phenolic compounds from walnut kernels with significant DPPH scavenging activities, illustrating the compound's potential in generating antioxidants (Zhang, Liao, Moore, Wu, & Wang, 2009).

Asymmetric Synthesis and Catalysis

Research by Magubane et al. (2017) on compounds derived from pyrazolyl)ethyl)pyridine highlights the application in asymmetric synthesis, particularly in catalyzing the hydrogenation of ketones. This is crucial for producing chiral molecules, which are important in pharmaceuticals (Magubane, Alam, Ojwach, & Munro, 2017).

Properties

IUPAC Name

ethyl 2-[4-[2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-6-23-15(21)9-20-12(5)14(11(4)19-20)7-13(8-17)16(22)18-10(2)3/h7,10H,6,9H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZANDTICEUULAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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